3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-9-4-1-3-8(7-9)11-15-12(17-16-11)10-5-2-6-14-10/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEPCBGJWQLGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 2-pyrrolecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of oxadiazole derivatives in anticancer therapies. For instance, compounds similar to 3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. A notable study assessed a series of oxadiazoles for their ability to induce apoptosis in glioblastoma cells. The results indicated that certain derivatives could effectively damage DNA and inhibit cancer cell proliferation .
Case Study:
In vitro tests on glioblastoma LN229 cells revealed that specific oxadiazole derivatives led to a marked decrease in cell viability, with IC50 values indicating potent anticancer properties. The mechanism was linked to enhanced apoptotic pathways and cell cycle arrest.
Antidiabetic Properties
Another promising application of oxadiazole derivatives is in the treatment of diabetes. Research indicates that compounds featuring the oxadiazole structure can lower glucose levels significantly in diabetic models. For example, studies utilizing genetically modified Drosophila melanogaster demonstrated that certain derivatives exhibited improved glucose tolerance and metabolic regulation .
Data Table: Antidiabetic Activity of Oxadiazole Derivatives
| Compound ID | Glucose Level Reduction (%) | Model Used |
|---|---|---|
| 5d | 45% | Drosophila melanogaster |
| 5f | 38% | Drosophila melanogaster |
Photoluminescent Materials
The unique electronic properties of oxadiazoles make them suitable for applications in photoluminescent materials. Studies have shown that derivatives of this compound can be incorporated into polymers to enhance their optical properties, making them useful for displays and lighting technologies.
Case Study:
A recent investigation into polymer composites containing oxadiazole derivatives revealed improved light emission characteristics compared to traditional materials. The incorporation of these compounds resulted in increased stability and efficiency under UV exposure.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and versatility. Below is a comparison of key analogs:
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (CF3) group in enhances stability but increases molecular weight compared to the pyrrole analog.
- Biological Activity : Compound 34 demonstrates significant inhibitory activity (IC50 = 9.1 μM), suggesting that vinyl-thiophene substitutions may enhance target binding.
- Solubility Modifications : The difluoromethoxy group in likely improves aqueous solubility, a critical factor for bioavailability.
- Lipophilicity : Methylsulfanyl and chlorophenyl groups in contribute to higher density and lower pKa, affecting membrane permeability.
Pharmacological Potential
- Lead Compound 34 : Exhibits binding energy (ΔG = -19.10 kcal/mol), indicating strong target affinity, likely due to the bromothiophene-vinyl group .
Biological Activity
3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 233.66 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. The presence of the oxadiazole ring enhances the compound's ability to inhibit various bacterial strains. For instance:
- Antibacterial Effects : Research indicates that compounds with an oxadiazole moiety exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 13 |
Anticancer Activity
The anticancer properties of oxadiazoles have been extensively studied. Compounds containing this scaffold have shown promise in inhibiting cancer cell proliferation:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, studies have indicated that oxadiazole derivatives can inhibit key enzymes involved in cancer cell metabolism .
| Study Reference | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Dhumal et al. (2016) | MCF-7 (breast cancer) | 10 |
| Desai et al. (2018) | HeLa (cervical cancer) | 8 |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazoles are also noteworthy. Compounds similar to this compound have been reported to reduce inflammation markers in vitro:
- Cytokine Inhibition : Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
Several case studies have focused on the biological activity of oxadiazole derivatives:
- Study on Antitubercular Activity : A combination of oxadiazoles with other heterocycles demonstrated enhanced antitubercular activity against Mycobacterium tuberculosis. The study concluded that structural modifications could lead to more potent derivatives .
- Evaluation of Antifungal Properties : A series of oxadiazoles were tested against fungal strains such as Candida albicans, revealing significant antifungal activity comparable to standard antifungal agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization reactions involving substituted amidoximes and acyl chlorides. For example, 3-(3-chlorophenyl)amidoxime can react with pyrrole-2-carbonyl chloride under reflux in anhydrous tetrahydrofuran (THF) with triethylamine as a base. Intermediates and final products are characterized using 1H/13C NMR to confirm regiochemistry, FTIR for functional group validation, and mass spectrometry for molecular weight verification . Elemental analysis ensures purity (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity of this oxadiazole derivative?
- Methodology : High-resolution mass spectrometry (HRMS) resolves isotopic patterns and confirms molecular formula (e.g., C₁₁H₇ClN₃O). 1H NMR detects aromatic protons (δ 7.2–8.1 ppm) and pyrrole NH (δ 10.2 ppm). 13C NMR identifies oxadiazole carbons (δ 165–170 ppm) and chlorophenyl/pyrrole carbons . X-ray crystallography may resolve steric effects in analogs .
Q. What biological activities are associated with this compound, and what preliminary assays validate these effects?
- Methodology : The compound’s core structure (1,2,4-oxadiazole) is linked to apoptosis induction (e.g., caspase activation in cancer cells) and MAO inhibition (neuroprotective potential). For apoptosis, use flow cytometry with Annexin V/PI staining in T47D breast cancer cells. For MAO inhibition, employ fluorometric assays with recombinant human MAO-A/MAO-B enzymes and kynuramine as a substrate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodology : Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability. Introduce heterocycles (e.g., pyridyl) at the 5-position to improve binding affinity. SAR data show that 5-(3-chlorothiophen-2-yl) analogs increase apoptosis potency by 3-fold in colorectal cancer models . Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TIP47 (IGF II receptor binding protein) .
Q. What strategies address discrepancies in biochemical assay results between in vitro and cellular models?
- Methodology : Inconsistent activity may arise from poor solubility or efflux pump interactions. Use ADME analysis (e.g., SwissADME) to predict logP (optimal range: 2–4) and P-gp substrate potential. Validate with HPLC-based solubility assays in PBS (pH 7.4) and cytotoxicity assays in MX-1 tumor xenografts . Adjust substituents (e.g., methoxy groups) to enhance membrane permeability .
Q. How can molecular modeling guide the design of derivatives with improved target selectivity?
- Methodology : Perform docking simulations using crystal structures of MAO-B (PDB: 2V5Z) or apoptosis targets (e.g., Bcl-2). Prioritize derivatives with ΔG < −10 kcal/mol binding scores. For example, (E)-5-styryl derivatives show enhanced MAO-B inhibition (IC₅₀ = 9.1 μM) via π-π stacking with Tyr435 . Validate selectivity using kinase profiling panels (e.g., Eurofins) .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?
- Methodology : Use MX-1 breast cancer xenografts in nude mice for antitumor studies (oral dosing at 50 mg/kg/day). Monitor plasma levels via LC-MS/MS to calculate AUC₀–24h and t₁/₂. For neuroprotection, employ MPTP-induced Parkinson’s models to assess MAO-B inhibition efficacy . Include toxicity screens (AST/ALT levels, histopathology) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
